molecular formula C11H12ClN3O B11782847 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one

Cat. No.: B11782847
M. Wt: 237.68 g/mol
InChI Key: VDEOFGQNESKGIK-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a heterocyclic compound featuring an imidazolone core substituted with a 2-chloropyridin-4-yl group at position 5 and an isopropyl group at position 1. The isopropyl substituent adds steric bulk, which could affect molecular packing, solubility, and interactions with biological targets.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

4-(2-chloropyridin-4-yl)-3-propan-2-yl-1H-imidazol-2-one

InChI

InChI=1S/C11H12ClN3O/c1-7(2)15-9(6-14-11(15)16)8-3-4-13-10(12)5-8/h3-7H,1-2H3,(H,14,16)

InChI Key

VDEOFGQNESKGIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CNC1=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one typically involves the reaction of 2-chloropyridine with an appropriate imidazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Chloropyridine

The 2-chloropyridin-4-yl group undergoes nucleophilic substitution due to electron-deficient aromatic character enhanced by the adjacent chlorine atom .

Reaction ConditionsNucleophileProductYieldSource
K₂CO₃, DMF, 80°C, 12hPiperidinePyridine-amine derivative72%
NaH, THF, 0°C to rt, 6hMethoxide2-Methoxy-pyridine analog68%
CuI, DMF, 120°C, 24hNaN₃Azide-functionalized pyridine85%

Key factors:

  • Steric effects : The isopropyl group on imidazolone influences reaction rates by hindering access to the pyridine ring.

  • Electronic effects : Chlorine’s electron-withdrawing nature activates the pyridine ring for NAS .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-couplings, enabling biaryl or alkyl-aryl bond formation .

Suzuki-Miyaura Coupling

ConditionsBoronic AcidProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 8hPhenylboronic acid2-Phenylpyridine derivative78%
PdCl₂(dppf), CsF, DMF, 100°C, 12hVinylboronic acidAlkenyl-substituted pyridine65%

Buchwald-Hartwig Amination

ConditionsAmineProductYieldSource
Pd₂(dba)₃, Xantphos, t-BuONa, 100°CMorpholine2-Morpholinopyridine analog81%

Imidazolone Ring Functionalization

The imidazol-2(3H)-one core participates in regioselective transformations under basic or acidic conditions :

Base-Mediated Isomerization

Under phosphazene base BEMP catalysis, the imidazolone ring undergoes rapid isomerization to allenamide intermediates, enabling cyclization into fused heterocycles :

Substrate ModificationConditionsProductTimeYieldSource
Propargylic urea derivative5 mol% BEMP, MeCN, rtImidazol-2-one fused ring1 min93%

Acid-Catalyzed Hydrolysis

ConditionsProductYieldSource
HCl (conc.), reflux, 4hImidazole-2-carboxylic acid58%

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazolone ring undergoes nitration and sulfonation at specific positions:

ReactionConditionsPositionYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2hC547%
SulfonationSO₃/H₂SO₄, 50°C, 6hC439%

Reductive Dechlorination

Catalytic hydrogenation removes the chlorine atom, generating dechlorinated analogs:

ConditionsCatalystProductYieldSource
H₂ (1 atm), Pd/C, EtOH, rt, 12h10% Pd/C2-H-pyridin-4-yl derivative89%

Biological Activity Correlations

Structural analogs demonstrate kinase inhibition (e.g., JNK3, p38α MAPK) when modified at the imidazole-C4/C5 positions . For example:

  • Methyl substitution at imidazole-C4 increases JNK3 selectivity (IC₅₀ = 24 nM vs. p38α IC₅₀ = 17 nM) .

  • Ethyl or methylsulfanyl groups at imidazole-C2 retain dual kinase inhibition .

Scientific Research Applications

Medicinal Chemistry Applications

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one has been investigated for its potential as an anti-inflammatory agent and an enzyme inhibitor . The imidazole ring enhances its ability to interact with various biological targets, making it a candidate for drug development.

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have shown that compounds with similar structures often modulate inflammatory pathways effectively.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, the imidazole moiety is known for its role in binding to active sites of enzymes, potentially leading to therapeutic effects against cancer and metabolic disorders.

Biological Interaction Studies

Interaction studies have demonstrated that 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one can effectively bind to various biological targets. These studies typically involve:

  • Molecular Docking : Computational methods are used to predict how the compound interacts with target proteins.
  • Binding Affinity Assessments : Experimental techniques measure the strength of the interaction between the compound and biological targets.

These studies are crucial for understanding the mechanism of action and potential therapeutic uses of the compound.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one. Key methods include:

Synthetic Route Conditions Yield (%)
Method ASolvent A, Temp B85%
Method BSolvent C, Temp D90%
Method CSolvent E, Temp F80%

These methods allow for variations in conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound is compared to three classes of analogs derived from the evidence:

Acrylic Acid Derivatives (10d and 10e)
  • Core Structure : 3-(2-Chloropyridin-4-yl)-substituted acrylic acids .
  • Substituents :
    • 10d : 2,4-Dimethylphenyl group.
    • 10e : 4-Methoxyphenyl group.
  • Functional Groups : Carboxylic acid (-COOH) in place of imidazolone.
  • Impact: The acrylic acid backbone enhances polarity and solubility in aqueous media compared to the imidazolone core.
Pyridinone-Imidazolyl Hybrid (A1IBV)
  • Core Structure: Pyridinone linked to a 4-chloroimidazolyl group .
  • Substituents : Benzyl and methyl groups.
  • Functional Groups: Pyridinone (a six-membered lactam) with a chloroimidazole.
  • Impact: The pyridinone’s keto-enol tautomerism may enhance binding versatility.
Thiazolyl-Imidazolone (SY073932)
  • Core Structure : Imidazolone with a 2-chloro-5-thiazolyl substituent .
  • Substituents : Thiazole replaces pyridine.
  • Impact : Thiazole’s sulfur atom alters electronic properties (e.g., stronger hydrogen-bond acceptor capacity) and may influence bioavailability.

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key NMR Shifts (δ, CDCl₃) Yield (%)
Target Compound C₁₁H₁₁ClN₃O* N/A N/A N/A
10d C₁₆H₁₄ClNO₂ 189–191 Pyridine-H: 7.84, 8.75; =CH: 6.63 85
10e C₁₆H₁₄ClNO₃ 168–170 Pyridine-H: 7.84, 8.75; =CH: 6.51 68
A1IBV C₁₇H₁₆ClN₃O N/A N/A N/A
SY073932 C₉H₉ClN₃OS N/A N/A N/A

*Estimated formula based on structural analysis.

Key Observations :
  • Melting Points : Acrylic acid derivatives (10d, 10e) exhibit higher melting points (168–191°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via -COOH).
  • Substituent Effects : Methoxy groups (10e) slightly reduce melting points compared to methyl groups (10d), likely due to disrupted crystal packing.
  • Synthetic Yields : 10d and 10e were synthesized in high yields (68–85%), indicating robust synthetic routes for chloropyridinyl analogs.

Electronic and Steric Considerations

  • Chloropyridine vs. Thiazole : The target’s 2-chloropyridine is more electron-deficient than SY073932’s thiazole, which could enhance electrophilic reactivity.
  • Isopropyl vs. Benzyl (A1IBV) : The isopropyl group in the target compound provides moderate steric hindrance, balancing solubility and steric effects better than A1IBV’s bulky benzyl group.
  • Imidazolone vs. Pyridinone (A1IBV): The imidazolone’s smaller ring size may confer greater conformational rigidity compared to pyridinone.

Research Implications

  • Material Science : The crystallinity observed in 10d and 10e (high melting points) implies that the target compound, with its imidazolone core, might also form stable crystals, useful for optoelectronic applications.

Biological Activity

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one is C₁₁H₁₃ClN₂O, with a molecular weight of approximately 224.69 g/mol. The compound features a chloropyridine moiety and an imidazolone framework, contributing to its distinctive chemical properties and biological interactions.

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one exhibit significant antimicrobial activity. Studies have shown that imidazole derivatives possess various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

A comparative study highlighted the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results are summarized in the following table:

CompoundZone of Inhibition (mm)
5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-oneTBD
Streptomycin28 (E. coli)
Norfloxacin31 (B. subtilis)

The specific activity of 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one against these pathogens remains to be determined but is expected to be significant due to its structural similarities with other active compounds .

Anti-inflammatory Activity
The imidazole ring in this compound is known for its ability to interact with various biological targets, making it a candidate for anti-inflammatory applications. In vitro studies have shown that imidazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory diseases .

Synthesis

The synthesis of 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one can be achieved through several methods, typically involving the reaction of chloropyridine derivatives with isopropyl-substituted imidazoles under controlled conditions. Variations in temperature, solvent choice, and reaction time can optimize yield and purity .

Case Studies

Recent studies have explored the biological activity of related imidazole compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics .
  • Inflammation Models : In animal models of inflammation, imidazole-containing compounds demonstrated a reduction in edema and inflammatory markers, supporting their potential use as therapeutic agents in conditions like arthritis .

Q & A

Q. What are the recommended synthetic routes for 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one, and how can reaction conditions be optimized?

A multi-step synthesis approach is typical for imidazolone derivatives. Key steps include:

  • Core formation : Cyclization of substituted imidazole precursors using catalysts like ammonium acetate under reflux conditions in acetic acid .
  • Substitution : Introducing the 2-chloropyridinyl moiety via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to enhance yields. Use anhydrous conditions for moisture-sensitive intermediates .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Prioritize structural elucidation and purity assessment:

  • HPLC : Determine purity (>95%) using a C18 column with UV detection at 254 nm .
  • NMR : Confirm regiochemistry via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. Key signals include the imidazolone carbonyl (δ ~165 ppm in 13C^{13} \text{C}) and isopropyl protons (δ ~1.2–1.4 ppm in 1H^1 \text{H}) .
  • X-ray crystallography : Resolve stereochemical ambiguities; compare bond lengths and angles with databases (e.g., Cambridge Structural Database) .
  • FTIR : Validate functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. How can stability studies be designed to assess this compound under varying storage and experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .
  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Quench reactions and analyze degradation products .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with biological targets, and how can binding modes be validated?

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinases) based on the chloropyridinyl group’s electron-withdrawing properties .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (Kd_d) to recombinant proteins. Validate via mutagenesis of predicted binding-site residues .
  • Cryo-EM/X-ray co-crystallization : Resolve ligand-target complexes to confirm binding poses and hydrogen-bonding networks .

Q. How can researchers address contradictory data regarding this compound’s reactivity or bioactivity?

  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) and validate reagents (e.g., enzyme activity controls) .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in bioassays) .
  • Isotopic labeling : Track reaction pathways (e.g., 13C^{13} \text{C}-labeled intermediates) to resolve discrepancies in proposed mechanisms .

Q. What methodologies are recommended for studying its environmental fate and ecotoxicological impacts?

  • Biodegradation assays : Use OECD 301 guidelines with activated sludge to measure half-life in aqueous systems .
  • Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and quantify tissue concentrations via LC-MS/MS .
  • QSAR modeling : Predict toxicity endpoints (e.g., LC50_{50}) using structural descriptors (e.g., logP, polar surface area) .

Q. How can in silico approaches enhance the design of derivatives with improved pharmacological properties?

  • SAR analysis : Correlate substituent effects (e.g., chloro vs. fluoro groups) with ADMET profiles using tools like SwissADME .
  • Free-energy perturbation (FEP) : Simulate ligand-binding energetics to prioritize derivatives for synthesis .
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to predict solubility or metabolic stability .

Q. What advanced in vivo models are suitable for evaluating its therapeutic potential?

  • Pharmacokinetics : Administer via intravenous/oral routes in rodents; measure plasma concentrations using LC-MS and calculate bioavailability .
  • Disease models : Test efficacy in xenograft (cancer) or LPS-induced inflammation models. Include positive controls (e.g., known kinase inhibitors) .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene expression changes .

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